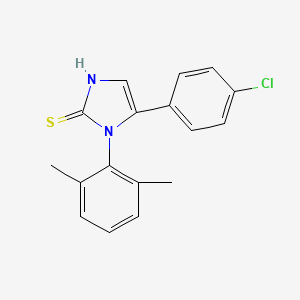

N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

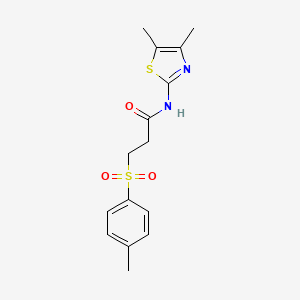

The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. Sulfonamides are known for their diverse biological activities and applications in medicinal chemistry. The compound appears to be a complex molecule with potential for interesting chemical properties and reactivity due to the presence of a cyclopropane ring and a sulfonamide group.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of indane derivatives was accomplished through an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides . These methods could potentially be adapted for the synthesis of "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated in the characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Density Functional Theory (DFT) studies, including Natural Bond Orbital (NBO) and HOMO-LUMO analysis, are also valuable tools for understanding the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The formal [2 + 3]-cycloaddition reaction used to synthesize indane derivatives from N-benzylic sulfonamides is an example of the reactivity of these compounds under acidic catalysis . Additionally, the cyclization of N-(2-methoxycarbonylphenyl)-N-methylsulfonamide into a benzothiadiazine derivative highlights the potential for intramolecular reactions leading to heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of an ionizable amino function in the acyl moiety of N-methylsulfonamides can confer high water solubility while maintaining adequate lipophilicity at physiological pH, which is beneficial for potential prodrug applications . The stability of these compounds can vary with pH, and they may undergo enzymatic hydrolysis to yield the parent sulfonamide .

科学研究应用

药物代谢中的生物催化

N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)环丙烷磺酰胺及其相关化合物在药物代谢的生物催化中具有应用。一项研究重点关注双芳基双磺酰胺 AMPA 受体增强剂 LY451395。这种结构相似的化合物在临床前物种中被代谢,其代谢物使用质谱和核磁共振光谱进行分析。采用基于微生物的生物催化系统来生产 LY451395 的哺乳动物代谢物,以便进行结构表征 (Zmijewski 等人,2006)。

膜技术

在膜技术中,N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)环丙烷磺酰胺的衍生物用于合成用于脱盐的新型聚合物。一项研究详细介绍了通过混合源自该化合物的创新聚合物来创建聚砜复合膜,显示了在拒盐和水过滤应用中的潜力 (Padaki 等人,2013)。

分子结构分析

对与 N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)环丙烷磺酰胺相关的化合物的分子结构的研究也很重要。一项关于源自类似磺酰胺结构的席夫碱化合物的研究提供了对其分子构象的见解,该构象通过 NMR、UV-VIS 和红外光谱以及 X 射线晶体学等技术阐明 (Subashini 等人,2009)。

光动力疗法

N-(4-(苄基(甲基)氨基)丁-2-炔-1-基)环丙烷磺酰胺的某些衍生物在光动力疗法中得到应用。在一项研究中,合成了具有含杂环磺酰胺取代偶氮苯的光致变色侧链的甲基丙烯酸酯聚合物。这些材料表现出对光动力应用很重要的光致变色特性 (Ortyl 等人,2002)。

药物研究

这些化合物在药物研究中也很重要。一项研究报告了羟乙基磺酰胺及其相关衍生物的合成,并评估了它们的抗分枝杆菌活性。这凸显了它们作为活性药物成分的潜力 (Moreth 等人,2014)。

属性

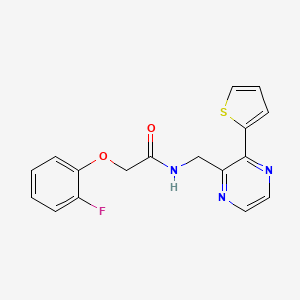

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-17(13-14-7-3-2-4-8-14)12-6-5-11-16-20(18,19)15-9-10-15/h2-4,7-8,15-16H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZPVMCGSURNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3009864.png)